molecular formula C19H16O6 B5666528 ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No. B5666528
M. Wt: 340.3 g/mol
InChI Key: OKOQCBGFANZIAA-UHFFFAOYSA-N
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Description

Chromenes and their derivatives are important compounds in organic chemistry, exhibiting a wide range of biological activities and applications in material science. The specific compound , ethyl 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate, belongs to this class and is of interest due to its unique structure and potential chemical properties.

Synthesis Analysis

The synthesis of chromene derivatives typically involves strategies that ensure the formation of the chromene core, followed by functionalization to introduce various substituents. Methods such as the Pechmann condensation reaction have been used to synthesize coumarin derivatives, a closely related class, which could be adapted for the synthesis of the specific compound mentioned (Čačić et al., 2009).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the chromene ring, a benzopyran moiety, which serves as the scaffold for various functional groups. X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules, providing insights into their stereochemistry and conformation (Manolov et al., 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a range of chemical reactions, including cycloadditions, which have been explored for the synthesis of fused chromene derivatives. For instance, DABCO and Bu3P catalyzed cycloadditions have been developed for creating dihydropyran-fused and cyclopenten-fused chromen-2-ones (Wang et al., 2012). These reactions highlight the reactivity of the chromene core and its utility in constructing complex molecular architectures.

Physical Properties Analysis

The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies provide detailed information about the crystalline form of these compounds, which is crucial for understanding their physical behavior and applications in material science (Fun et al., 2013).

properties

IUPAC Name

ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-22-19(21)25-14-8-9-15-16(10-14)23-11-17(18(15)20)24-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOQCBGFANZIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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